molecular formula C6H5ClFNO B038450 (4-Chloro-5-fluoropyridin-2-yl)methanol CAS No. 113209-90-8

(4-Chloro-5-fluoropyridin-2-yl)methanol

Cat. No. B038450
CAS RN: 113209-90-8
M. Wt: 161.56 g/mol
InChI Key: VYGKQYHESCOCGJ-UHFFFAOYSA-N
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Description

(4-Chloro-5-fluoropyridin-2-yl)methanol, also known as 4-CFPM, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. The compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

“(4-Chloro-5-fluoropyridin-2-yl)methanol” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Development of Fluorinated Medicinal and Agrochemical Candidates

The compound can be used in the development of fluorinated medicinal and agrochemical candidates . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Preparation of 18F-Substituted Pyridines

“(4-Chloro-5-fluoropyridin-2-yl)methanol” can be used in the preparation of 18F-substituted pyridines . These compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of Benzamide Scaffolds

Although not directly related to “(4-Chloro-5-fluoropyridin-2-yl)methanol”, similar compounds such as “2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid” have been used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It’s possible that “(4-Chloro-5-fluoropyridin-2-yl)methanol” could be used in a similar manner.

Development of Selective Inhibitor Compounds

Again, while not directly related to “(4-Chloro-5-fluoropyridin-2-yl)methanol”, similar compounds such as “(5-Chloro-2-fluoropyridin-4-yl)boronic acid” have been used in the development of highly selective inhibitor compounds. It’s possible that “(4-Chloro-5-fluoropyridin-2-yl)methanol” could have similar applications.

properties

IUPAC Name

(4-chloro-5-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGKQYHESCOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599960
Record name (4-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-5-fluoropyridin-2-yl)methanol

CAS RN

113209-90-8
Record name (4-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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